molecular formula C19H22N2O3S B6049263 N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide

N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide

Cat. No. B6049263
M. Wt: 358.5 g/mol
InChI Key: DIVKVIQSLSATNB-UHFFFAOYSA-N
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Description

N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that was first synthesized by scientists in the early 2000s. Since then, several studies have been conducted to investigate its properties, mechanism of action, and potential uses.

Mechanism of Action

The mechanism of action of N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It may also act on ion channels and receptors in the brain to produce its effects.
Biochemical and physiological effects:
N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide in lab experiments is its potency and specificity. It has been shown to be effective at low concentrations and has a high affinity for its target receptors. However, one of the limitations of using this compound is its complexity and the difficulty in synthesizing it. Additionally, its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of pain and inflammation. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide involves several steps. The first step is the synthesis of 1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinol, which is then reacted with 2-thiophenecarboxylic acid to form the final product. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-19(17-7-3-9-25-17)20-10-14-4-2-8-21(11-14)12-15-5-1-6-16-18(15)24-13-23-16/h1,3,5-7,9,14H,2,4,8,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVKVIQSLSATNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C3C(=CC=C2)OCO3)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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